1-Ethyl-4-methoxy-2-methylbenzene
Description
Properties
CAS No. |
61000-06-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-4-9-5-6-10(11-3)7-8(9)2/h5-7H,4H2,1-3H3 |
InChI Key |
RVZTXPNWMVCLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with metal catalysts (e.g., Pd/C).
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with FeCl3 or AlCl3 as catalysts
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic acid, and halogenated derivatives
Scientific Research Applications
1-Ethyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating substitution reactions .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Exact Mass : 150.10452 g/mol
- Hydrogen Bonding: No hydrogen bond donors; one hydrogen bond acceptor (methoxy oxygen) .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share functional groups (methoxy, alkyl) or substitution patterns with this compound:
Physicochemical Properties
- Polarity: The presence of amino and hydroxyethyl groups in 1-methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene increases water solubility compared to the hydrophobic this compound .
- Boiling Points : Bulky substituents (e.g., alkyne in 4m) likely raise boiling points relative to the target compound, though exact data are unavailable .
Biological Activity
1-Ethyl-4-methoxy-2-methylbenzene, also known by its CAS number 61000-06-4, is a compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 61000-06-4 |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | RVZTXPNWMVCLCT-UHFFFAOYSA-N |
Synthesis Methods
This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
The biological activity of this compound is largely attributed to the interactions of its functional groups with various biomolecules. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic attacks. This property facilitates various substitution reactions that can lead to biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Pharmacological Potential : The compound has been explored for its potential therapeutic properties, particularly as a precursor in drug synthesis and development. Its structural features may allow it to interact with biological targets effectively .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Metabolomics Studies : Chromatography-based metabolomics has provided insights into how similar compounds interact with biological systems, highlighting the importance of such studies in understanding the broader implications of chemical compounds on health .
- Comparative Analysis : When compared to structurally similar compounds, such as 1-Ethyl-4-methoxybenzene and 1-Methyl-4-methoxybenzene, the unique arrangement of functional groups in this compound affects its reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
